

in vitro functional comparison bromadol hydromorphone fentanyl

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Compound Focus: 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

CAS No.: 77239-98-6

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Quantitative In Vitro Functional Comparison

The following table summarizes the experimental data for the three opioids, with hydromorphone used as the reference compound in the study [1] [2].

Potency (EC₅₀) and Efficacy (E_{max}) at the μ -Opioid Receptor (MOR)

Compound	Potency (EC ₅₀) in G _i Protein Recruitment	Efficacy (E _{max}) in G _i Protein Recruitment (vs. Hydromorphone)	Potency (EC ₅₀) in β -arrestin2 Recruitment	Efficacy (E _{max}) in β -arrestin2 Recruitment (vs. Hydromorphone)
Bromadol	1.89 nM [1]	> 2.6-fold higher [1] [2]	1.89 nM [1]	\geq 1.3-fold higher [1] [2]
Hydromorphone	Used as reference compound [1]	1.0 (Reference) [1]	Used as reference compound [1]	1.0 (Reference) [1]
Fentanyl	1.35 nM (Binding Affinity, K _i) [3]	Information not available in the study	1.35 nM (Binding Affinity, K _i) [3]	Information not available in the study

Key insights from the data:

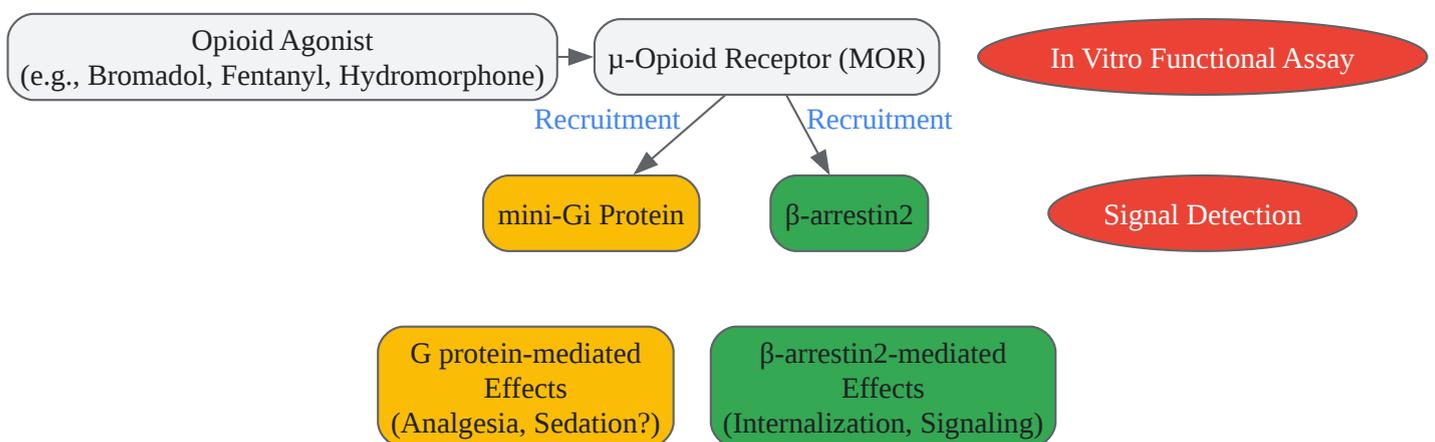
- **Bromadol** is an extremely potent and highly efficacious MOR agonist, surpassing the reference agonist hydromorphone in both G protein and β -arrestin2 pathways [1] [2].
- **Fentanyl's** high analgesic potency is linked to its high lipophilicity, which allows for rapid penetration into the central nervous system, rather than an exceptionally high binding affinity [3] [4].
- The study found that **none of the evaluated opioids**, including those in the table, showed significant bias toward either the G protein or β -arrestin2 signaling pathway [1].

Experimental Methodology

The comparative data was generated using a standardized in vitro bio-assay system to ensure a direct and reliable comparison [1] [2].

- **Assay System:** Two closely related assays monitoring the recruitment of either **mini-Gi protein** or **β -arrestin2** to the activated μ -opioid receptor (MOR).
- **Core Principle:** The assays measured the activation of the MOR by detecting the interaction between the receptor and these key intracellular signaling molecules upon agonist stimulation.
- **Reference Compound:** **Hydromorphone** was used as the reference agonist in both assays, and all efficacy (E_{max}) values are reported relative to its performance [1].

The diagram below illustrates this experimental workflow and the downstream signaling pathways involved.



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Implications for Research

- **High-Potency Threat:** Bromadol's exceptional in vitro potency and efficacy highlight a significant public health risk, as its emergence in the illicit drug market could lead to a high incidence of unintentional overdose [1] [5].
- **Beyond Fentanyl:** This systematic characterization of "non-fentanyl" opioids is crucial for forensic and clinical toxicology, providing much-needed reference data for identifying and treating overdoses caused by these emerging substances [1].
- **Signaling Insights:** The finding that these opioids are not significantly biased agonists suggests that their distinct in vivo profiles (e.g., Bromadol's extreme potency) may be more related to their pharmacokinetic properties (absorption, distribution, metabolism) rather than selective signaling at the MOR [1].

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